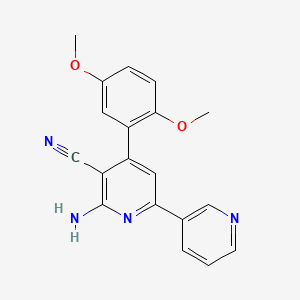![molecular formula C28H46OSi2 B14175163 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol CAS No. 918826-07-0](/img/structure/B14175163.png)
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted at the 3 and 5 positions with ethynyl groups, each bonded to a tri(propan-2-yl)silyl group.
Métodos De Preparación
The synthesis of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and tri(propan-2-yl)silylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenol and the silylacetylene.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenols, quinones, and reduced derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol can be compared with other similar compounds:
Similar Compounds: These include other silyl-substituted phenols and ethynyl derivatives.
Propiedades
Número CAS |
918826-07-0 |
|---|---|
Fórmula molecular |
C28H46OSi2 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
3,5-bis[2-tri(propan-2-yl)silylethynyl]phenol |
InChI |
InChI=1S/C28H46OSi2/c1-20(2)30(21(3)4,22(5)6)15-13-26-17-27(19-28(29)18-26)14-16-31(23(7)8,24(9)10)25(11)12/h17-25,29H,1-12H3 |
Clave InChI |
NZYVNSUNTQDCRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC(=CC(=C1)O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


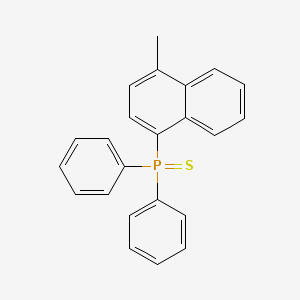
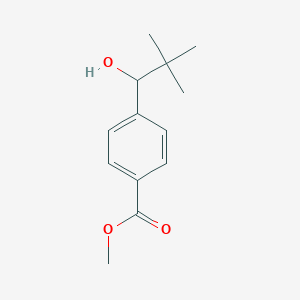

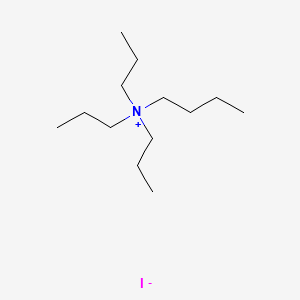
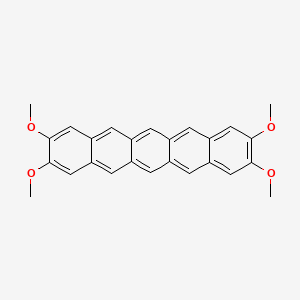
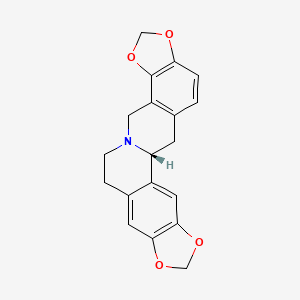
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
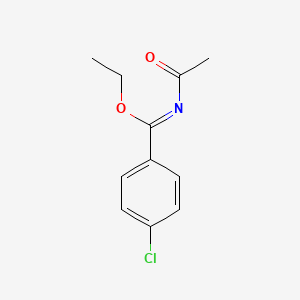
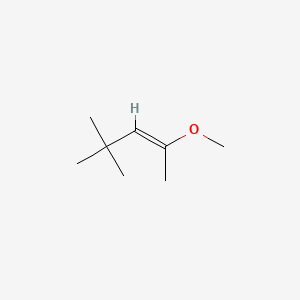

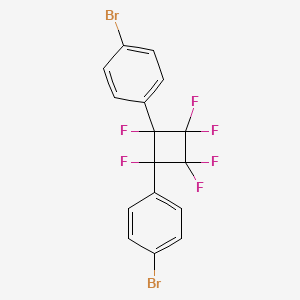
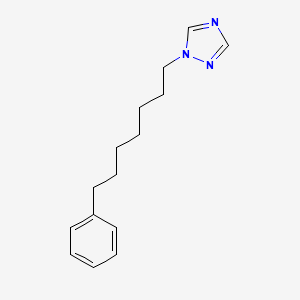
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
